molecular formula C16H12As2OS4 B14733217 1,1,3,3-Tetra(2-thienyl)diarsoxane CAS No. 5449-88-7

1,1,3,3-Tetra(2-thienyl)diarsoxane

Cat. No.: B14733217
CAS No.: 5449-88-7
M. Wt: 498.4 g/mol
InChI Key: ZWFODMWMPCNSSM-UHFFFAOYSA-N
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Description

1,1,3,3-Tetra(2-thienyl)diarsoxane is a hypothetical organoarsenic compound featuring a diarsoxane backbone (As–O–As) substituted with four 2-thienyl groups. While direct evidence for this specific compound is absent in the provided literature, its structure can be inferred from analogous disiloxanes (Si–O–Si) and distannoxanes (Sn–O–Sn) with aromatic or heteroaromatic substituents.

Properties

CAS No.

5449-88-7

Molecular Formula

C16H12As2OS4

Molecular Weight

498.4 g/mol

IUPAC Name

dithiophen-2-ylarsanyloxy(dithiophen-2-yl)arsane

InChI

InChI=1S/C16H12As2OS4/c1-5-13(20-9-1)17(14-6-2-10-21-14)19-18(15-7-3-11-22-15)16-8-4-12-23-16/h1-12H

InChI Key

ZWFODMWMPCNSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)[As](C2=CC=CS2)O[As](C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,3,3-Tetra(2-thienyl)diarsoxane typically involves the reaction of di-2-thienylarsinous acid anhydride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1,1,3,3-Tetra(2-thienyl)diarsoxane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,3,3-Tetra(2-thienyl)diarsoxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetra(2-thienyl)diarsoxane involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the presence of arsenic atoms allows it to interfere with cellular processes, including DNA replication and repair, which contributes to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silicon-Based Analogues: Disiloxanes

Disiloxanes (Si–O–Si) are well-documented in the literature and serve as key structural analogs. Substituent effects on their properties are critical for comparison:

a) 1,1,3,3-Tetraisopropyldisiloxane-1,3-diol ()
  • Structure : Features bulky isopropyl groups.
  • Properties : High steric hindrance improves thermal stability. NMR data (δ 1.03 ppm for isopropyl CH3) confirms symmetry and purity .
  • Comparison : Bulky alkyl groups (e.g., isopropyl) reduce reactivity but enhance stability. Thienyl groups, being aromatic, may increase π-π interactions but reduce solubility compared to alkyl substituents.
b) 1,3-Divinyltetramethyldisiloxane ()
  • Structure : Methyl and vinyl substituents.
  • Properties : Used in hydrosilylation reactions due to reactive vinyl groups. Safety data indicate low acute toxicity but flammability risks .
  • Comparison : Vinyl groups enable polymerization or functionalization. Thienyl substituents would instead prioritize electronic modulation over reactivity.
c) 1,3-Dimethyl-1,1,3,3-Tetraphenyldisiloxane ()
  • Structure : Combines methyl and phenyl groups.
  • Properties : Exceptional chemical resistance to acids, bases, and solvents due to aromatic shielding .
  • Comparison : Phenyl groups provide rigidity and inertness. Thienyl groups, with sulfur atoms, might introduce lone-pair interactions or catalytic activity absent in phenyl analogs.
d) 1,3-Di(4-Tolyl)-1,1,3,3-Tetramethyldisiloxane ()
  • Structure : Methyl and para-tolyl substituents.
  • Properties : Tolyl groups balance steric bulk and electronic effects.

Tin-Based Analogues: Distannoxanes

1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane ()
  • Structure : Tin-oxygen backbone with butyl and fluorine substituents.
  • Properties : High molecular weight (519.9 g/mol) and complex topology (14 rotatable bonds) .
  • Comparison : Tin compounds are heavier and more metallic than arsenic or silicon analogs. Fluorine substituents increase polarity, whereas thienyl groups would prioritize aromatic conjugation.

Polymer and Copolymer Systems

BMPMS-MMA Copolymer ()
  • Structure : Siloxane-methacrylate copolymer.
  • Properties : Low water sorption and high solvent resistance due to hydrophobic siloxane backbone .
  • Comparison : Incorporating thienyl groups into such copolymers could introduce conductivity or optoelectronic properties, expanding applications in flexible electronics.

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